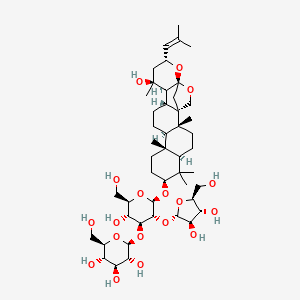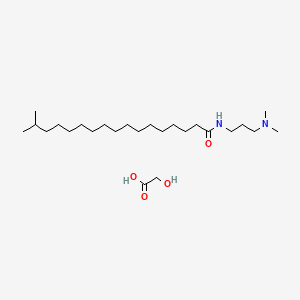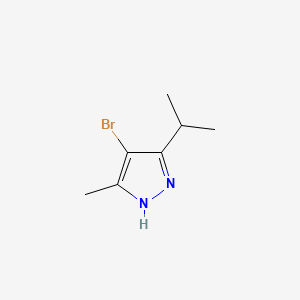
(S)-(Tetrahydrofuran-2-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(Tetrahydrofuran-2-yl)methanamine hydrochloride, commonly known as THF-MHA, is a synthetic compound that is widely used in scientific research and laboratory experiments. It is a chiral amine derived from tetrahydrofuran, an organic compound which can be synthesized from several different sources. THF-MHA is a white, crystalline powder that is highly soluble in water, ethanol, and methanol. It is a versatile compound that has found numerous applications in research and laboratory experiments, including its use as a chiral catalyst, a reagent for asymmetric synthesis, and a substrate for enzymatic reactions.
Applications De Recherche Scientifique
THF-MHA has a wide range of applications in scientific research. It is commonly used as a chiral catalyst in asymmetric synthesis, as it is able to promote the formation of chiral products with high enantioselectivity. Additionally, it can be used as a substrate for enzymatic reactions, as it is able to bind to enzymes and facilitate their activity. It is also used in the synthesis of various drugs, as well as in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of THF-MHA is not fully understood. However, it is believed that the compound acts as a chiral catalyst by binding to enzymes and facilitating the formation of chiral products with high enantioselectivity. Additionally, the compound is believed to interact with the active sites of enzymes, allowing for the formation of various products.
Biochemical and Physiological Effects
THF-MHA has not been studied extensively in terms of its biochemical and physiological effects. However, it is believed that the compound does not have any significant toxicity and is generally considered safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
THF-MHA has several advantages for laboratory experiments. It is relatively easy to synthesize and is highly soluble in water, ethanol, and methanol. Additionally, it is a versatile compound that can be used as a chiral catalyst, a reagent for asymmetric synthesis, and a substrate for enzymatic reactions. However, it is important to note that THF-MHA is not suitable for use in human or animal studies, as it has not been studied extensively in terms of its biochemical and physiological effects.
Orientations Futures
There are several potential future directions for THF-MHA research. One potential direction is to further investigate the compound’s mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted on the compound’s potential applications in the synthesis of drugs, polymers, and other materials. Finally, further research could be conducted on the compound’s potential use as a chiral catalyst and a reagent for asymmetric synthesis.
Méthodes De Synthèse
THF-MHA can be synthesized in a two-step process. The first step involves the reaction of tetrahydrofuran with methylamine hydrochloride, resulting in the formation of the intermediate product N-methyl-tetrahydrofuran-2-ylmethanamine hydrochloride. This intermediate product is then reacted with aqueous hydrochloric acid to form the final product, (S)-(tetrahydrofuran-2-yl)methanamine hydrochloride. This two-step process is relatively simple and can be completed in a few hours.
Propriétés
IUPAC Name |
[(2S)-oxolan-2-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c6-4-5-2-1-3-7-5;/h5H,1-4,6H2;1H/t5-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXSUKLRDNJDOR-JEDNCBNOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](OC1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(Tetrahydrofuran-2-yl)methanamine hydrochloride | |
CAS RN |
21801-94-5 |
Source


|
| Record name | [(2S)-oxolan-2-yl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol](/img/structure/B569796.png)
![(6S)-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazol-6-amine Hydrochloride](/img/structure/B569798.png)
![(R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine hydrochloride](/img/structure/B569799.png)